molecular formula C22H16BrN3O6 B15014677 4-Bromo-2-(2-((2-nitrophenoxy)acetyl)carbohydrazonoyl)phenyl benzoate CAS No. 350042-56-7

4-Bromo-2-(2-((2-nitrophenoxy)acetyl)carbohydrazonoyl)phenyl benzoate

Cat. No.: B15014677
CAS No.: 350042-56-7
M. Wt: 498.3 g/mol
InChI Key: XLALASTVKNGPFT-ZMOGYAJESA-N
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Description

The compound 4-Bromo-2-(2-((2-nitrophenoxy)acetyl)carbohydrazonoyl)phenyl benzoate (CAS: 350042-56-7) is a carbohydrazide derivative characterized by a phenyl benzoate core substituted with a bromine atom at the 4-position and a carbohydrazonoyl-linked 2-nitrophenoxyacetyl group at the 2-position. This structure combines electron-withdrawing (bromo, nitro) and aromatic (phenoxy, benzoate) functionalities, making it relevant for studies in medicinal chemistry, crystallography, and materials science. Its synthesis and structural analysis are supported by crystallographic tools like SHELX and ORTEP .

Properties

CAS No.

350042-56-7

Molecular Formula

C22H16BrN3O6

Molecular Weight

498.3 g/mol

IUPAC Name

[4-bromo-2-[(E)-[[2-(2-nitrophenoxy)acetyl]hydrazinylidene]methyl]phenyl] benzoate

InChI

InChI=1S/C22H16BrN3O6/c23-17-10-11-19(32-22(28)15-6-2-1-3-7-15)16(12-17)13-24-25-21(27)14-31-20-9-5-4-8-18(20)26(29)30/h1-13H,14H2,(H,25,27)/b24-13+

InChI Key

XLALASTVKNGPFT-ZMOGYAJESA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)Br)/C=N/NC(=O)COC3=CC=CC=C3[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)Br)C=NNC(=O)COC3=CC=CC=C3[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-(2-((2-nitrophenoxy)acetyl)carbohydrazonoyl)phenyl benzoate typically involves multiple steps, starting with the preparation of intermediate compounds. The general synthetic route includes:

    Bromination: The addition of a bromine atom to the phenyl ring.

    Carbohydrazonoylation: The formation of the carbohydrazonoyl group.

These reactions are carried out under controlled conditions, often requiring specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(2-((2-nitrophenoxy)acetyl)carbohydrazonoyl)phenyl benzoate undergoes various chemical reactions, including:

    Oxidation: The nitrophenoxy group can be oxidized to form different derivatives.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The bromine atom can be substituted with other functional groups.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 4-amino-2-(2-((2-nitrophenoxy)acetyl)carbohydrazonoyl)phenyl benzoate .

Scientific Research Applications

4-Bromo-2-(2-((2-nitrophenoxy)acetyl)carbohydrazonoyl)phenyl benzoate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Bromo-2-(2-((2-nitrophenoxy)acetyl)carbohydrazonoyl)phenyl benzoate involves its interaction with specific molecular targets. The nitrophenoxy group can participate in redox reactions, while the carbohydrazonoyl group can form hydrogen bonds with biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Substituent Effects on the Phenoxyacetyl Group

Compound Name Phenoxy Substituent Key Features Molecular Formula Molecular Weight (g/mol) Reference
Target Compound 2-Nitrophenoxy Strong electron-withdrawing nitro group enhances reactivity and polarizability. Not explicitly provided<sup>†</sup>
4-Bromo-2-((2-(2-(4-methoxybenzamido)acetyl)hydrazono)methyl)phenyl benzoate 4-Methoxybenzamido Methoxy group (electron-donating) increases electron density, potentially reducing oxidative stability. C25H22BrN3O5 532.36
4-Bromo-2-((2-(2-(3-bromobenzamido)acetyl)hydrazono)methyl)phenyl 2-chlorobenzoate 3-Bromobenzamido Bromine introduces steric bulk and halogen bonding potential. C23H16Br2ClN3O4 593.66
4-Bromo-2-(2-((4-fluorophenoxy)acetyl)carbohydrazonoyl)phenyl 2-chlorobenzoate 4-Fluorophenoxy Fluorine’s electronegativity enhances polarity without significant steric effects. C22H15BrClFN2O4 537.73
4-Bromo-2-(2-((1-naphthoylamino)acetyl)carbohydrazonoyl)phenyl 2-chlorobenzoate 1-Naphthoylamino Naphthyl group increases aromatic surface area, influencing π-π stacking interactions. C27H19BrClN3O4 581.82

<sup>†</sup> Estimated formula based on analogues: ~C22H15BrN3O6 (MW ~537.24).

Substituent Effects on the Benzoate Moiety

Compound Name Benzoate Substituent Key Features Molecular Formula Molecular Weight (g/mol) Reference
Target Compound Unsubstituted (benzoate) No additional substituents; baseline for steric and electronic comparisons.
4-Bromo-2-(2-(phenoxyacetyl)carbohydrazonoyl)phenyl 4-methylbenzoate 4-Methyl Methyl group enhances lipophilicity and steric hindrance. C23H19BrN2O4 479.32
4-{2-[(2-bromo-4-methylphenoxy)acetyl]carbohydrazonoyl}phenyl 4-bromobenzoate 4-Bromo Bromine increases molecular weight and polarizability. C23H18Br2N2O4 594.21
4-Bromo-2-(2-(4-methoxybenzoyl)carbohydrazonoyl)phenyl benzoate 4-Methoxybenzoyl Methoxy group introduces electron-donating effects, altering electronic distribution. C22H17BrN2O4 475.29

Structural and Functional Implications

Electronic Effects

  • Nitro Group (Target Compound): The 2-nitrophenoxy group is strongly electron-withdrawing, which may enhance electrophilic reactivity and intermolecular interactions (e.g., hydrogen bonding, dipole-dipole) compared to methoxy or halogenated analogues .

Steric and Lipophilic Considerations

  • Naphthyl and Aromatic Groups : Compounds with naphthoyl or extended aromatic systems (e.g., ) exhibit greater steric bulk, which may hinder packing efficiency but enhance binding to aromatic receptors .

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